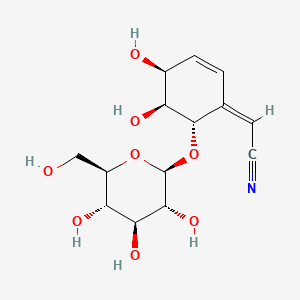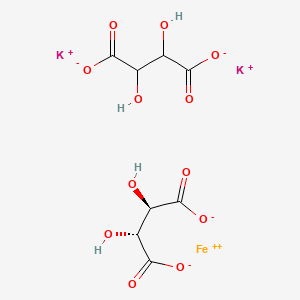
Potassium-iron(III)-tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium-iron(III)-tartrate, also known as potassium ferric tartrate, is a coordination compound with the chemical formula K₃[Fe(C₄H₄O₆)₃]. It is composed of potassium cations and the complex anion ferric tartrate. This compound is known for its vibrant red color and is used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized by reacting potassium hydroxide (KOH) with iron(III) chloride (FeCl₃) and tartaric acid (C₄H₆O₆) in an aqueous solution. The reaction proceeds as follows: $$3 KOH + FeCl₃ + 3 C₄H₆O₆ → K₃[Fe(C₄H₄O₆)₃] + 3 HCl$$
Industrial Production Methods: On an industrial scale, the compound is produced by combining potassium carbonate (K₂CO₃) with iron(III) sulfate (Fe₂(SO₄)₃) and tartaric acid in a controlled environment. The reaction is carried out under specific temperature and pressure conditions to ensure the formation of the desired product.
Types of Reactions:
Oxidation: this compound can act as an oxidizing agent in various chemical reactions.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, where one of its ligands is replaced by another ligand.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaClO).
Reduction: Reducing agents such as sodium thiosulfate (Na₂S₂O₃) and ascorbic acid (C₆H₈O₆) are used.
Substitution: Various ligands, such as ammonia (NH₃) and cyanide (CN⁻), can be used to replace the tartrate ligands.
Major Products Formed:
Oxidation: Products include ferric oxide (Fe₂O₃) and other oxidized forms of iron.
Reduction: Reduced forms of iron, such as ferrous oxide (FeO), are formed.
Substitution: New coordination complexes with different ligands are produced.
Scientific Research Applications
Potassium-iron(III)-tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: The compound is employed in biological studies to investigate enzyme activities and metabolic pathways.
Industry: this compound is used in the textile industry for dyeing and printing fabrics.
Mechanism of Action
The mechanism by which potassium-iron(III)-tartrate exerts its effects involves its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes and proteins, altering their activity.
Pathways Involved: It can influence metabolic pathways, such as those involved in oxidative stress and cellular respiration.
Comparison with Similar Compounds
Potassium-iron(III)-tartrate is unique in its composition and properties compared to other similar compounds:
Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]): Similar in structure but uses oxalate ligands instead of tartrate.
Potassium Ferricyanide (K₃[Fe(CN)₆]): Contains cyanide ligands and is used in different applications.
Potassium Ferric Oxalate (K₃[Fe(C₂O₄)₃]): Another iron(III) complex with oxalate ligands.
These compounds have distinct chemical properties and applications, making this compound unique in its utility and versatility.
Properties
Molecular Formula |
C8H8FeK2O12 |
|---|---|
Molecular Weight |
430.18 g/mol |
IUPAC Name |
dipotassium;2,3-dihydroxybutanedioate;(2R,3R)-2,3-dihydroxybutanedioate;iron(2+) |
InChI |
InChI=1S/2C4H6O6.Fe.2K/c2*5-1(3(7)8)2(6)4(9)10;;;/h2*1-2,5-6H,(H,7,8)(H,9,10);;;/q;;+2;2*+1/p-4/t1-,2-;;;;/m1..../s1 |
InChI Key |
LVDWFCFDJLHPEV-DGFHWNFOSA-J |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+].[Fe+2] |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


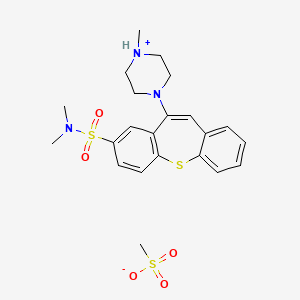
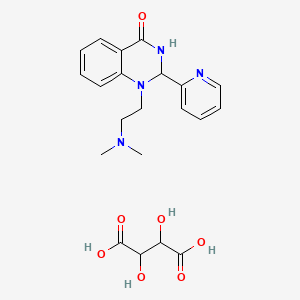
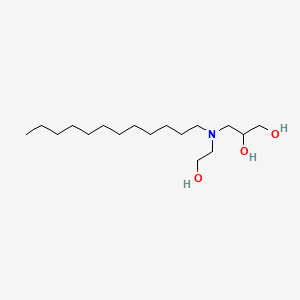
![N-(7-Amino-1-hydroxy-9-{[hydroxy(imino)methoxy]methyl}-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-2-yl)ethanimidic acid](/img/structure/B15345951.png)

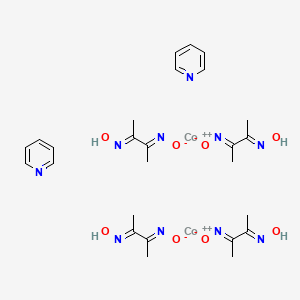

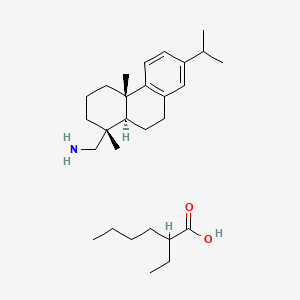

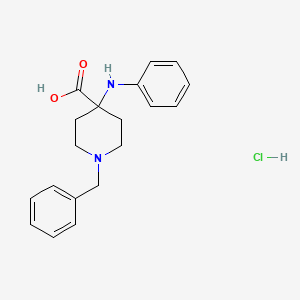
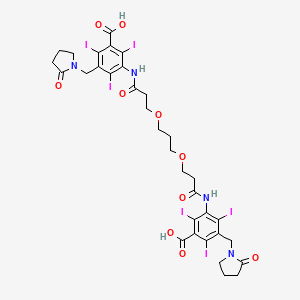
![2-[(4-Methylphenoxy)methyl]pyrrolidine](/img/structure/B15346014.png)
